5'-Phosphoribosyl-N-formylglycinamide, also known as FGAR, is an intermediate in the de novo purine biosynthesis pathway. It is classified as a nucleotide precursor and plays a critical role in the formation of purine nucleotides, which are essential for DNA and RNA synthesis. FGAR is synthesized from glycinamide ribonucleotide through the action of the enzyme phosphoribosylglycinamide formyltransferase, which catalyzes the addition of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide .
The synthesis of 5'-phosphoribosyl-N-formylglycinamide occurs through a two-step enzymatic process:
The molecular structure of 5'-phosphoribosyl-N-formylglycinamide can be described as follows:
The stereochemistry around the ribose sugar is crucial for its biological function, influencing interactions with enzymes in the purine synthesis pathway .
5'-Phosphoribosyl-N-formylglycinamide participates in several important biochemical reactions:
The mechanism of action for 5'-phosphoribosyl-N-formylglycinamide revolves around its role as a substrate in purine biosynthesis:
5'-Phosphoribosyl-N-formylglycinamide has several scientific applications:
The identification of 5'-phosphoribosyl-N-formylglycinamide (FGAR) emerged during mid-20th century investigations into purine biosynthesis. Pioneering work by John Buchanan and colleagues in the 1950s utilized isotopic tracer studies in avian and microbial systems to delineate the biochemical pathway leading to inosine monophosphate. Their research revealed FGAR as the fourth intermediate in this cascade, formed through the formylation of glycinamide ribonucleotide [3]. Initially termed "formylglycinamide ribotide," its nomenclature reflected functional descriptions common in early biochemical literature. The abbreviation FGAR gained prominence from its descriptive name formylglycinamide ribonucleotide, emphasizing its status as a ribotide derivative [5] [9].
Nomenclature evolution paralleled advances in structural elucidation. As the compound’s chemical identity became precisely defined, systematic naming conventions were adopted. The transition from colloquial terms like "formylglycineamideribotide" to the standardized 5'-phosphoribosyl-N-formylglycinamide reflects this shift toward chemical precision [6] . The enzyme catalyzing its synthesis, initially designated "phosphoribosylglycinamide formyltransferase," was classified under EC 2.1.2.2, while its consuming enzyme, "phosphoribosylformylglycinamidine synthase," received EC 6.3.5.3 [3]. This systematic classification underscores FGAR’s central position in metabolic enzymology.
5'-Phosphoribosyl-N-formylglycinamide possesses the molecular formula C₈H₁₅N₂O₉P and a molecular weight of 314.19 g/mol. Its IUPAC name, [(2R,3S,4R,5R)-5-(2-formamidoacetamido)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, precisely defines its stereochemical configuration and functional groups [5] [8]. The structure integrates three key moieties:
The ribose ring adopts a puckered conformation with absolute stereochemistry (1R,2R,3R,4R) critical for enzyme-substrate specificity. The N-glycosidic bond connects the anomeric carbon (C1') to the glycinamide nitrogen, while the formyl group (-CHO) modifies the amino group of glycine [3] [9]. This arrangement creates a planar amide bond adjacent to the formyl moiety, facilitating nucleophilic attack during subsequent biosynthetic steps. The molecule exhibits rotational flexibility around six bonds: C5'-O5', O5'-C5, C1'-N1, N1-Cα, Cα-C(O), and C(O)-N(formyl), though crystallographic studies reveal constrained conformations when enzyme-bound [4].
Table 1: Molecular Properties of 5'-Phosphoribosyl-N-formylglycinamide
Property | Value |
---|---|
Chemical Formula | C₈H₁₅N₂O₉P |
Molecular Weight | 314.19 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(2-formamidoacetamido)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Canonical SMILES | C(C1C(C(C(O1)NC(=O)CNC=O)O)O)OP(=O)(O)O |
Isomeric SMILES | C([C@@H]1C@HO)OP(=O)(O)O |
Hydrogen Bond Donors | 6 |
Hydrogen Bond Acceptors | 9 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 174 Ų |
5'-Phosphoribosyl-N-formylglycinamide occupies a pivotal position in the purine biosynthetic pathway, where it bridges single-carbon metabolism and nitrogen incorporation. FGAR is synthesized from glycinamide ribonucleotide (GAR) via transfer of a formyl group from 10-formyltetrahydrofolate, catalyzed by phosphoribosylglycinamide formyltransferase (EC 2.1.2.2). Its subsequent conversion to formylglycinamidine (FGAM) represents the pathway’s first nitrogen incorporation step, requiring glutamine hydrolysis and adenosine triphosphate (ATP) consumption through the action of phosphoribosylformylglycinamidine synthase (EC 6.3.5.3) [3] [5]. This transformation exhibits remarkable conservation across all three domains of life, though enzymatic machinery diverges significantly.
The enzymes processing FGAR belong to the PurM superfamily, characterized by a novel ATP-binding motif (DX₄GAXP signature) and a shared reaction mechanism involving phosphorylated intermediates [4]. Two evolutionarily distinct systems catalyze FGAR amidation:
This evolutionary divergence represents adaptive optimization of nitrogen channeling. Structural analyses reveal that small PurL systems assemble into transient complexes stabilized by adenosine diphosphate and glutamine, suggesting allosteric regulation absent in large PurL systems [4]. The auxiliary nucleotide-binding site discovered in Thermotoga maritima PurL indicates potential regulatory mechanisms governing complex formation and ammonia tunneling [4].
FGAR’s biochemical role illuminates why imidazole biosynthesis evolved convergently in purines versus histidine. Unlike histidine’s catalytic imidazole, purine-bound imidazoles exhibit no acid-base functionality due to steric constraints from the β-glycosidic bondage connecting the ribose to the imidazole nitrogen. This prevents catalytic activity but stabilizes nucleotide structure for genetic information storage [7]. Consequently, purine biosynthesis likely predated histidine evolution, as evidenced by FGAR’s involvement in synthesizing vitamin cofactors (thiamine, cobalamin) beyond nucleic acids [3] [7].
Table 2: Enzymatic Transformation of 5'-Phosphoribosyl-N-formylglycinamide in Purine Biosynthesis
Enzyme | Reaction | Cofactors | Evolutionary Form |
---|---|---|---|
Phosphoribosylglycinamide formyltransferase (EC 2.1.2.2) | Glycinamide ribonucleotide + 10-formyltetrahydrofolate → FGAR + tetrahydrofolate | Zinc | Monomeric |
Phosphoribosylformylglycinamidine synthase (EC 6.3.5.3) | FGAR + Adenosine triphosphate + Glutamine + Water → Formylglycinamidine ribonucleotide + Adenosine diphosphate + Glutamate + Phosphate | Magnesium, Potassium | Large (lgPurL) or Complex (smPurL+PurQ+PurS) |
The ATP-dependent amidation of FGAR exemplifies energy-intensive nitrogen assimilation, consuming two high-energy phosphate bonds: one for ammonia generation from glutamine and another for phosphoryl transfer to form an iminophosphate intermediate [4] [6]. This energetically expensive transformation underscores evolutionary constraints favoring pathway conservation despite enzymatic heterology. The universal dependence on FGAR as a nitrogen-accepting scaffold highlights its irreplaceable role in metabolic architecture across the tree of life.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: